

4-Ethoxy-2-fluoropyridine physical and chemical properties

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Compound of Interest

Compound Name: 4-Ethoxy-2-fluoropyridine

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An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of **4-Ethoxy-2-fluoropyridine**, a key intermediate in organic synthesis and medicinal chemistry. It is intended to serve as a technical resource for professionals engaged in research and development.

Core Physical and Chemical Properties

4-Ethoxy-2-fluoropyridine is a substituted pyridine derivative with the chemical formula C_7H_8FNO .^{[1][2]} Its structural characteristics, particularly the presence of a fluorine atom and an ethoxy group on the pyridine ring, make it a valuable building block in the synthesis of complex molecules. The physical state of the compound is typically a white to off-white solid.^{[1][3]}

Table 1: Physical and Chemical Data for **4-Ethoxy-2-fluoropyridine**

Property	Value	Source(s)
CAS Number	175965-82-9	[1][2][3][4][5][6][7][8][9]
Molecular Formula	C ₇ H ₈ FNO	[1][2][7]
Molecular Weight	141.14 - 141.15 g/mol	[1][2][7][9]
Appearance	White to off-white Solid	[1][3]
Boiling Point	187.1 ± 20.0 °C at 760 mmHg	[1][3][9]
Density	1.108 ± 0.06 g/cm ³ (Predicted)	[3]
Purity	Typically ≥97%	[1][9]
Storage Temperature	2-8°C, under inert gas	[1][3][9]
InChI Key	GDBFDUQCZKHTRP- UHFFFAOYSA-N	[1]

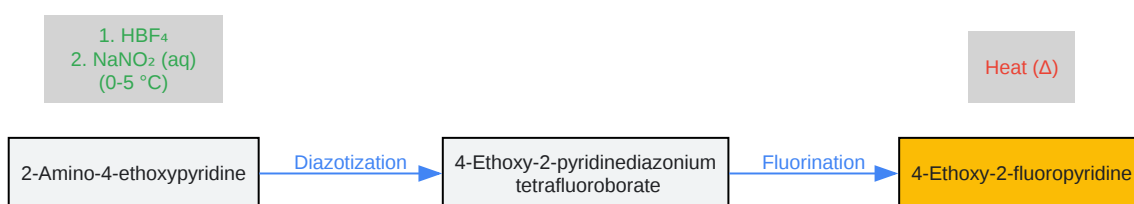
Synthesis and Experimental Protocols

The synthesis of **4-Ethoxy-2-fluoropyridine** is not widely detailed in standard literature. However, a plausible synthetic route can be devised based on established methods for the preparation of fluoropyridines and their derivatives, such as the Balz-Schiemann reaction.[10][11] A potential two-step process starting from 2-amino-4-ethoxypyridine is outlined below.

Proposed Synthetic Protocol:

- Diazotization (Balz-Schiemann Reaction):
 - Dissolve 2-amino-4-ethoxypyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C) to form the pyridylammonium tetrafluoroborate salt.
 - Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the suspension. The temperature must be strictly maintained below 10 °C to ensure the stability of the diazonium salt intermediate.
 - The reaction progress is monitored by the dissolution of the initial salt and a slight color change.

- The resulting 4-ethoxy-2-pyridinediazonium tetrafluoroborate is then isolated by filtration.
- Fluorination (Thermal Decomposition):
 - The isolated and dried diazonium salt is subjected to thermal decomposition (pyrolysis). This step carefully heats the salt, leading to the release of nitrogen gas and boron trifluoride, yielding the desired **4-Ethoxy-2-fluoropyridine**.
 - The crude product is then purified, typically through vacuum distillation or column chromatography, to remove impurities.



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Proposed synthesis workflow for **4-Ethoxy-2-fluoropyridine**.

Spectroscopic Analysis

While specific spectra for **4-Ethoxy-2-fluoropyridine** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. Additionally, a quartet and a triplet characteristic of the ethyl group (CH₂ and CH₃) of the ethoxy moiety would be present.
- ¹³C NMR: The carbon spectrum would display distinct signals for the carbons of the pyridine ring, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F). Signals for the two carbons of the ethoxy group would also be observed.

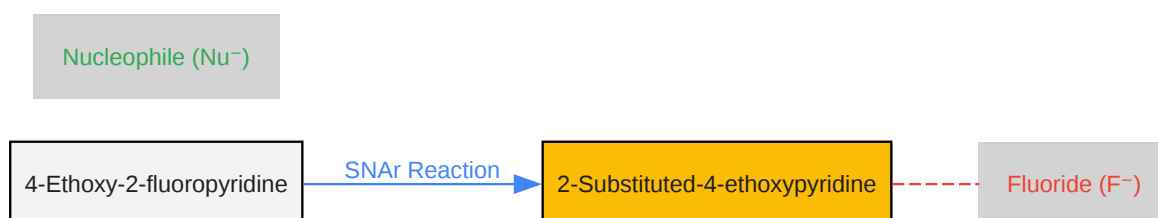
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-F stretching, C-O-C (ether) stretching, and aromatic C=C and C=N stretching vibrations.

Reactivity and Potential Applications

The chemical reactivity of **4-Ethoxy-2-fluoropyridine** is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegative fluorine atom. This makes the C2 position, where the fluorine is attached, highly susceptible to nucleophilic aromatic substitution (S_NAr).

This reactivity is a cornerstone of its utility in synthetic chemistry. Various nucleophiles (e.g., amines, alkoxides, thiols) can displace the fluoride ion to introduce a wide range of functional groups at the 2-position of the pyridine ring. This versatility makes **4-Ethoxy-2-fluoropyridine** a valuable intermediate.

Applications in Drug Discovery: Substituted pyridines are prevalent scaffolds in medicinal chemistry. The 4-ethoxy-pyridine motif, in particular, has been incorporated into molecules with significant biological activity. For example, a complex derivative, BMS-777607, which contains a 4-ethoxy-pyridone core structure, has been identified as a potent and selective inhibitor of the Met kinase superfamily, with applications in oncology.^[12] This highlights the potential of **4-Ethoxy-2-fluoropyridine** as a starting material for the synthesis of novel therapeutic agents.



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General reactivity pathway via Nucleophilic Aromatic Substitution.

Safety and Handling

According to available safety data, **4-Ethoxy-2-fluoropyridine** is classified as harmful and an irritant.[1]

- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

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